molecular formula C19H14FN3O4 B2985440 N-(2-fluorophenyl)-1-(3-nitrobenzyl)-2-oxo-1,2-dihydropyridine-3-carboxamide CAS No. 946255-23-8

N-(2-fluorophenyl)-1-(3-nitrobenzyl)-2-oxo-1,2-dihydropyridine-3-carboxamide

Cat. No.: B2985440
CAS No.: 946255-23-8
M. Wt: 367.336
InChI Key: RIEVGBHFGFUSHB-UHFFFAOYSA-N
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Description

N-(2-fluorophenyl)-1-(3-nitrobenzyl)-2-oxo-1,2-dihydropyridine-3-carboxamide is a complex organic compound that belongs to the class of dihydropyridines. These compounds are known for their diverse pharmacological activities, particularly in the field of medicinal chemistry. This specific compound features a fluorophenyl group, a nitrobenzyl moiety, and a dihydropyridine core, making it a subject of interest for various chemical and biological studies.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-fluorophenyl)-1-(3-nitrobenzyl)-2-oxo-1,2-dihydropyridine-3-carboxamide typically involves multi-step organic reactions. One common method includes:

    Starting Materials: The synthesis begins with commercially available starting materials such as 2-fluoroaniline, 3-nitrobenzyl bromide, and ethyl acetoacetate.

    Formation of Intermediate: The initial step involves the reaction of 2-fluoroaniline with ethyl acetoacetate under basic conditions to form an intermediate.

    Cyclization: This intermediate undergoes cyclization in the presence of a suitable catalyst to form the dihydropyridine ring.

    Nitration: The nitrobenzyl group is introduced through a nucleophilic substitution reaction with 3-nitrobenzyl bromide.

    Final Product: The final step involves the formation of the carboxamide group through an amidation reaction.

Industrial Production Methods

In an industrial setting, the production of this compound would involve optimization of reaction conditions to maximize yield and purity. This includes precise control of temperature, pH, and reaction time, as well as the use of high-efficiency catalysts and purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

N-(2-fluorophenyl)-1-(3-nitrobenzyl)-2-oxo-1,2-dihydropyridine-3-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides, often using reagents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can convert the nitro group to an amine group, typically using reducing agents such as palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4).

    Substitution: The fluorophenyl group can participate in electrophilic aromatic substitution reactions, allowing for further functionalization.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4), hydrogen peroxide (H2O2)

    Reduction: Palladium on carbon (Pd/C), lithium aluminum hydride (LiAlH4)

    Substitution: Halogenating agents, nitrating agents

Major Products

    Oxidation: Formation of oxides or hydroxylated derivatives

    Reduction: Conversion of nitro group to amine group

    Substitution: Introduction of various functional groups onto the aromatic ring

Scientific Research Applications

N-(2-fluorophenyl)-1-(3-nitrobenzyl)-2-oxo-1,2-dihydropyridine-3-carboxamide has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential as a therapeutic agent, particularly in the treatment of cardiovascular diseases due to its dihydropyridine core.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-(2-fluorophenyl)-1-(3-nitrobenzyl)-2-oxo-1,2-dihydropyridine-3-carboxamide involves its interaction with specific molecular targets. The dihydropyridine core is known to interact with calcium channels, potentially modulating their activity. This interaction can lead to various physiological effects, such as vasodilation and reduced blood pressure. The nitrobenzyl and fluorophenyl groups may further influence the compound’s binding affinity and specificity for its targets.

Comparison with Similar Compounds

Similar Compounds

    Nifedipine: Another dihydropyridine derivative used as a calcium channel blocker.

    Amlodipine: A well-known dihydropyridine used in the treatment of hypertension and angina.

    Nicardipine: Similar in structure and function, used for its vasodilatory effects.

Uniqueness

N-(2-fluorophenyl)-1-(3-nitrobenzyl)-2-oxo-1,2-dihydropyridine-3-carboxamide is unique due to the presence of both a fluorophenyl and a nitrobenzyl group, which may confer distinct pharmacological properties compared to other dihydropyridines. These structural differences can lead to variations in biological activity, making it a valuable compound for further research and development.

This detailed overview provides a comprehensive understanding of this compound, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds

Properties

IUPAC Name

N-(2-fluorophenyl)-1-[(3-nitrophenyl)methyl]-2-oxopyridine-3-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H14FN3O4/c20-16-8-1-2-9-17(16)21-18(24)15-7-4-10-22(19(15)25)12-13-5-3-6-14(11-13)23(26)27/h1-11H,12H2,(H,21,24)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RIEVGBHFGFUSHB-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)NC(=O)C2=CC=CN(C2=O)CC3=CC(=CC=C3)[N+](=O)[O-])F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H14FN3O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

367.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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